molecular formula C10H18N2O4 B2829293 (R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid CAS No. 2173637-53-9

(R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Cat. No. B2829293
CAS RN: 2173637-53-9
M. Wt: 230.264
InChI Key: YYLURLWWCZBOQG-SNVBAGLBSA-N
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Description

“®-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid” is a chemical compound with the formula C₁₀H₁₇NO₄ . It is also known as Pyrrolidine-3-carboxylic acid, N-BOC protected .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The carboxylic acid group (-COOH) and the tert-butoxycarbonyl group (BOC) are attached to the pyrrolidine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.25 g/mol and a melting point range of 133 to 138 °C . It should be stored in a refrigerator .

Scientific Research Applications

Crystallography and Molecular Structure

Research by Rajalakshmi et al. (2013) on a related compound, N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, provides insights into the molecular structure, demonstrating how the pyrrolidine ring adopts specific conformations. This structural information is crucial for understanding molecular interactions in larger complexes (Rajalakshmi et al., 2013).

Synthetic Chemistry

The compound has been used in synthetic chemistry to develop novel methodologies for creating amino acid derivatives, as demonstrated by Leban and Colson (1996). Their work on the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides highlights the synthetic versatility of tert-butyloxycarbonyl-protected amino acids (Leban & Colson, 1996).

Medicinal Chemistry

Wang et al. (2001) discovered potent inhibitors of influenza neuraminidase containing pyrrolidine cores, showcasing the importance of such compounds in the development of antiviral drugs. This research underscores the compound's relevance in designing molecules with significant biological activity (Wang et al., 2001).

Materials Science and Bioconjugation

Bischof et al. (2013) explored the synthesis and photoinduced CO-release studies of functionalized ruthenium(II) polypyridyl complexes, highlighting the potential for developing carbon monoxide-releasing molecules (CORMs) for therapeutic applications. This research points to the utility of (R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid derivatives in creating bioconjugates for biosensing and biomedical applications (Bischof et al., 2013).

Organic Reactions and Mechanisms

Research by Rossi et al. (2007) on the reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines demonstrated the compound's role in the divergent synthesis of heterocyclic compounds. This study provides valuable insights into reaction mechanisms and synthetic strategies involving (R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid derivatives (Rossi et al., 2007).

Safety and Hazards

The compound is classified as dangerous, with a UN number of 3077 and an ADR classification of 9+EHS,III . This suggests that it may be hazardous to the environment and should be handled with care.

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(7(13)14)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLURLWWCZBOQG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(CCNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

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